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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)thiazole-5-

carbaldehyde

Cat. No.: B1520586 Get Quote

An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)thiazole-5-
carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and

materials science. We will delve into its fundamental properties, synthesis, characterization,

reactivity, and applications, offering field-proven insights for researchers, scientists, and drug

development professionals.

Core Molecular Profile and Physicochemical
Properties
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a substituted aromatic aldehyde featuring a

thiazole ring linked to a fluorinated phenyl group. This unique combination of functional groups

imparts a desirable profile of reactivity, electronic properties, and biological potential.

The molecular formula for this compound is C₁₀H₆FNOS[1][2]. Its molecular weight is

approximately 207.23 g/mol [1][2].
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Identifier Value

IUPAC Name
2-(4-fluorophenyl)-1,3-thiazole-5-

carbaldehyde[1]

CAS Number 914348-80-4[1][3][4]

Molecular Formula C₁₀H₆FNOS[1][2]

Molecular Weight 207.23 g/mol [1]

InChI Key FPMAURQPBMLMSS-UHFFFAOYSA-N[1]

Canonical SMILES C1=CC(=CC=C1C2=NC=C(S2)C=O)F[1]

Structural Significance
The molecule's utility stems from its three key components:

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The

thiazole core is a well-established pharmacophore found in numerous approved drugs,

valued for its ability to engage in hydrogen bonding and π-π stacking interactions with

biological targets[1][5].

4-Fluorophenyl Group: The fluorine atom at the para-position significantly alters the

electronic properties of the phenyl ring. Its high electronegativity enhances metabolic stability

and can improve binding affinity to target proteins, making it a common substituent in

modern drug design[1][6].

Aldehyde Functional Group: Positioned at the 5-carbon of the thiazole ring, this group is a

versatile chemical handle. It readily participates in a wide range of organic reactions, serving

as a crucial connection point for building more complex molecular architectures[1].

Synthesis and Manufacturing Protocols
The construction of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde can be achieved through

several established synthetic methodologies. The choice of route often depends on the

availability of starting materials, desired scale, and reaction efficiency. Modern synthetic

chemistry favors cross-coupling reactions for their high yields and functional group tolerance.
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Recommended Synthetic Route: Suzuki-Miyaura Cross-
Coupling
The Suzuki-Miyaura coupling is a highly efficient and robust method for forming carbon-carbon

bonds. This approach is often preferred in pharmaceutical development due to its mild reaction

conditions and tolerance of various functional groups, including the sensitive aldehyde. The

general strategy involves coupling a halogenated thiazole with a boronic acid derivative[1][7].
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Reactants

Reaction Conditions

2-Bromothiazole-5-carbaldehyde

Pd Catalyst
(e.g., Pd(PPh₃)₄)

+

4-Fluorophenylboronic Acid

+

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Reflux

Base
(e.g., K₂CO₃)
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(e.g., Dioxane/H₂O)

Key Chemical Transformations

Resulting Structures
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R-MgBr
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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